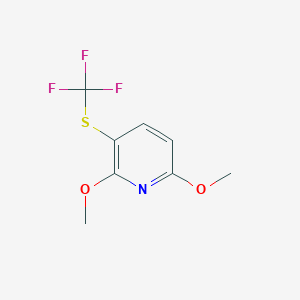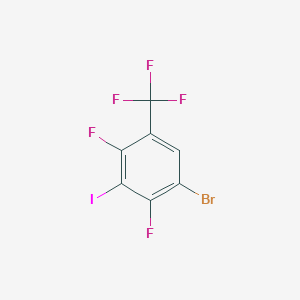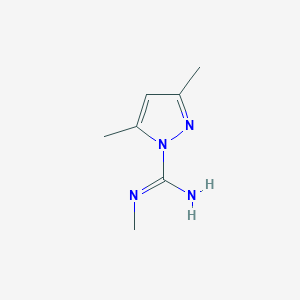
N,3,5-Trimethyl-1H-pyrazole-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3,5-Trimethyl-1H-pyrazole-1-carboximidamide is a heterocyclic compound with a pyrazole ring structure
Preparation Methods
The synthesis of N,3,5-Trimethyl-1H-pyrazole-1-carboximidamide can be achieved through several methods. One common approach involves the condensation of 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis . Another method includes the reaction of pyrazole with cyanamide, followed by crystallization from the reaction mixture . These methods provide efficient routes to obtain the desired compound with high purity.
Chemical Reactions Analysis
N,3,5-Trimethyl-1H-pyrazole-1-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid and other oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while substitution reactions can introduce different functional groups onto the pyrazole ring .
Scientific Research Applications
N,3,5-Trimethyl-1H-pyrazole-1-carboximidamide has several scientific research applications. It is used as a building block in the synthesis of more complex heterocyclic systems, which are relevant in the pharmaceutical field . Additionally, this compound is employed in the preparation of guanidylated hollow fiber membranes and in peptide synthesis . Its unique chemical properties make it a valuable reagent in organic synthesis and medicinal chemistry.
Mechanism of Action
The mechanism of action of N,3,5-Trimethyl-1H-pyrazole-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to act as a guanylation agent, introducing guanidinium groups into various substrates . This process is facilitated by the cationic form of the compound, which reacts with deprotonated amines to form stable guanidinium derivatives . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
N,3,5-Trimethyl-1H-pyrazole-1-carboximidamide can be compared with other similar compounds, such as 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine and 1H-pyrazole-1-carboxamidine . These compounds share a similar pyrazole ring structure but differ in their functional groups and chemical properties. The unique feature of this compound is its trimethyl substitution, which imparts distinct reactivity and stability compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and other fields. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and application in scientific research.
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
N',3,5-trimethylpyrazole-1-carboximidamide |
InChI |
InChI=1S/C7H12N4/c1-5-4-6(2)11(10-5)7(8)9-3/h4H,1-3H3,(H2,8,9) |
InChI Key |
MJYLCDDOKQRKDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=NC)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


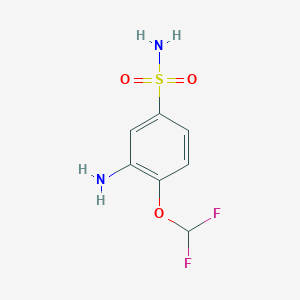
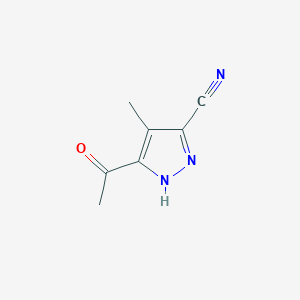
![Methyl 4'-amino-3'-fluoro[1,1'-biphenyl]-3-carboxylate](/img/structure/B12855220.png)
![(2-Bromobenzo[d]oxazol-4-yl)methanol](/img/structure/B12855226.png)
![2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]-](/img/structure/B12855227.png)


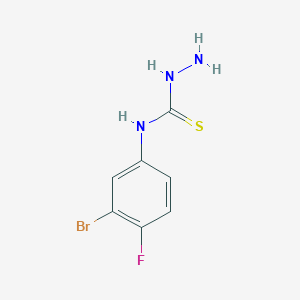
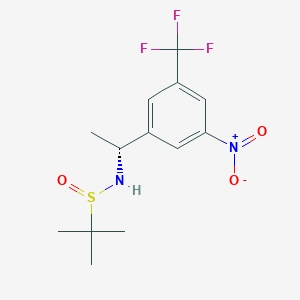
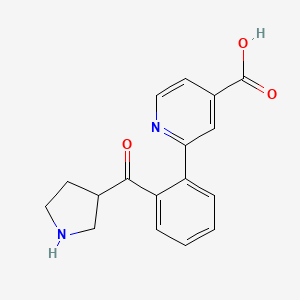
![2-(Difluoromethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12855267.png)
![[1-Benzyl-4-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-2,5-dioxopyrrolidin-3-yl] benzoate](/img/structure/B12855268.png)
